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Compound of Interest

Compound Name:
6,7-dimethoxy-N-(3-

nitrophenyl)quinazolin-4-amine

CAS No.: 153437-80-0

Cat. No.: B3242778 Get Quote

Executive Summary: The Privileged Scaffold
The 6,7-dimethoxyquinazoline moiety is not merely a structural fragment; it is a "privileged

scaffold" in medicinal chemistry. Its planar, nitrogen-rich heterocycle mimics the adenine ring of

ATP, allowing it to anchor deeply within the ATP-binding pockets of various kinases.

Critically, the 6,7-dimethoxy substitution pattern is not arbitrary. The electron-donating methoxy

groups increase the electron density of the pyrimidine ring, enhancing

-stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site.
Furthermore, these groups modulate lipophilicity (logP), improving membrane permeability
while offering metabolic handles for optimization.

This guide moves beyond basic definitions to explore the dual-functionality of this scaffold: its

established role as an EGFR tyrosine kinase inhibitor (TKI) in oncology and its classic function

as an

-adrenergic antagonist in cardiology/urology, culminating in recent findings of "off-target"
apoptotic induction in prostate cancer.

Oncology: EGFR Inhibition & Beyond[1][2][3][4]
Mechanism of Action (ATP Competition)
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In Non-Small Cell Lung Cancer (NSCLC), the primary target is the Epidermal Growth Factor

Receptor (EGFR). Dimethoxy quinazolines (e.g., Gefitinib, Erlotinib) function as Type I ATP-

competitive inhibitors.

Binding Mode: The N1 of the quinazoline ring accepts a hydrogen bond from the amide

nitrogen of Met793 (hinge region). The N3 acts as a weak acceptor.

The 6,7-Methoxy Role: These groups project into the solvent-accessible region but often

interact with the "gatekeeper" residue (Thr790). Steric clashes here in the T790M mutation

drive resistance, necessitating the "Michael acceptor" modifications seen in 3rd-generation

inhibitors (Osimertinib), though the core quinazoline often remains.

Visualization: EGFR Signaling & Inhibition
The following diagram illustrates the interruption of the RAS/RAF/MEK cascade by quinazoline

intervention.
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Figure 1: Mechanism of ATP-competitive inhibition by quinazoline derivatives within the EGFR

signaling cascade.[1]

The "Alpha-Blocker" Connection & Prostate Cancer
Paradox
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While famous for oncology, the 6,7-dimethoxyquinazoline core (e.g., Prazosin, Doxazosin) was

originally optimized as an

-adrenergic receptor antagonist for hypertension and Benign Prostatic Hyperplasia (BPH).

The "Off-Target" Apoptosis
Recent data suggests a therapeutic bridge. Doxazosin induces apoptosis in prostate cancer

cells (PC-3, DU-145) via a mechanism independent of ngcontent-ng-c2977031039="" _nghost-

ng-c1310870263="" class="inline ng-star-inserted">

-adrenoceptors.[2][3][4]

Mechanism: Inhibition of the PI3K/Akt survival pathway and induction of anoikis

(detachment-induced cell death).

Implication: This scaffold possesses inherent cytotoxic properties against prostatic

epithelium, distinct from its receptor blockade, justifying its exploration as a dual-action

agent.

Chemical Synthesis Protocol
The synthesis of the key intermediate, 4-chloro-6,7-dimethoxyquinazoline, is the critical

bottleneck. Poor quality here leads to low yields in subsequent substitution reactions.

Reaction Workflow Diagram
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Figure 2: Synthetic route for the generation of the reactive 4-chloro intermediate.

Detailed Methodology
Objective: Synthesis of 4-chloro-6,7-dimethoxyquinazoline (Scale: 10g).

Step 1: Cyclization to Quinazolinone
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Reagents: Charge a 250 mL Round Bottom Flask (RBF) with 3,4-dimethoxyaniline (10.0 g,

65.3 mmol) and Formamidine acetate (8.15 g, 78.3 mmol, 1.2 eq).

Solvent: Add 2-Methoxyethanol (100 mL). Note: High boiling point facilitates cyclization.

Reflux: Heat to 125°C for 12 hours under inert atmosphere (

).

Workup: Cool to room temperature (RT). The product precipitates. Filter the white solid and

wash with cold ethanol (2 x 20 mL).

Validation:

H NMR should show a singlet at ~8.0 ppm (H-2 position).

Step 2: Chlorination (The Critical Step)

Setup: Dry the solid from Step 1 thoroughly (moisture reacts violently with

).

Reagents: Suspend the quinazolinone (8.0 g) in

(40 mL). Add catalytic DMF (5 drops). Rationale: DMF forms the Vilsmeier-Haack reagent in
situ, accelerating the reaction.

Reaction: Reflux at 105°C for 3-4 hours. The suspension will clear, turning yellow/orange.

Quenching (Hazard): Remove excess

via rotary evaporation. Pour the residue slowly onto crushed ice/ammonia water mixture (pH
8-9).

Isolation: Extract with Dichloromethane (DCM). Dry over

.

Yield: Expect ~90% yield of a beige solid.
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Biological Validation: Kinase Inhibition Assay
To validate the therapeutic potential, one must determine the

against EGFR. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) assay (e.g., LanthaScreen™).

Protocol
Reagent Prep: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35).

Compound Dilution: Serially dilute the synthesized quinazoline derivative in DMSO (3-fold

dilutions, 10 points). Final DMSO concentration in assay < 1%.

Enzyme Reaction:

Add 2.5 µL of 4X Compound.

Add 2.5 µL of 4X EGFR Kinase (0.5 ng/well).

Add 2.5 µL of 4X ATP/Substrate Mix (Fluorescein-Poly GT).

Incubate 1 hour at RT.

Detection: Add 10 µL of Terbium-labeled anti-phosphotyrosine antibody + EDTA.

Read: Measure signal ratio (520 nm / 495 nm) on a plate reader.

Analysis: Plot log[inhibitor] vs. Emission Ratio to calculate

.

Comparative Potency Data
The following table summarizes the potency of the 6,7-dimethoxy scaffold against key targets.
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Compound Core Scaffold Target IC50 (nM) Clinical Status

Gefitinib

6,7-

dimethoxyquinaz

oline

EGFR (WT) 33
Approved

(NSCLC)

Erlotinib
6,7-bis(2-

methoxyethoxy)
EGFR (WT) 2

Approved

(NSCLC)

Vandetanib

6,7-

dimethoxyquinaz

oline

VEGFR2 / EGFR 40 / 500
Approved

(Thyroid)

Prazosin

6,7-

dimethoxyquinaz

oline
-Adrenergic 0.2 Approved (HTN)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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